4-Bromo-3-carboxyphenylboronic acid

Overview

Description

4-Bromo-3-carboxyphenylboronic acid is a type of boronic acid that is used as a building block in organic synthesis . It is also used in laboratory chemicals and in the synthesis of substances .

Synthesis Analysis

The synthesis of boronic acids like 4-Bromo-3-carboxyphenylboronic acid often involves the use of pinacol boronic esters . Protodeboronation, a process that is not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis

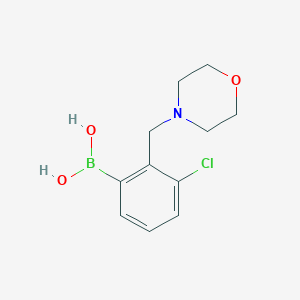

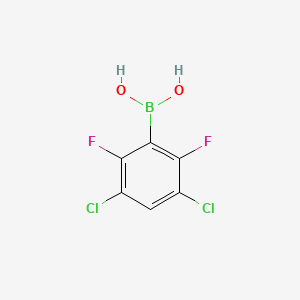

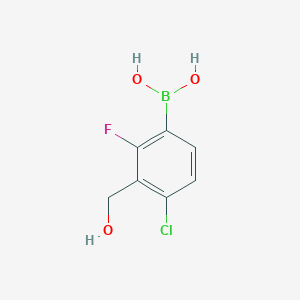

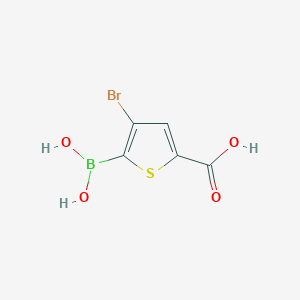

The molecular formula of 4-Bromo-3-carboxyphenylboronic acid is C7H6BBrO4 . It has a molecular weight of 244.835 .Chemical Reactions Analysis

In chemical reactions, 4-Bromo-3-carboxyphenylboronic acid can undergo catalytic protodeboronation, a process that involves the removal of a boron atom from the molecule . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

4-Bromo-3-carboxyphenylboronic acid has a density of 1.9±0.1 g/cm3 . It has a boiling point of 451.2±55.0 °C at 760 mmHg .Scientific Research Applications

Fluorescence Sensing

4-Carboxyphenylboronic acid, a related compound to 4-Bromo-3-carboxyphenylboronic acid, has been utilized in the development of highly selective fluorescence sensors for sensing benzo[a]pyrene (BaP) in water. These sensors, derived from carbon dots (CDs) prepared via a one-step solvothermal method, exhibit excellent sensitivity and stability. The principle behind their function is the formation of a complex with BaP through hydrophobic interactions, leading to a decrease in fluorescence intensity of the CDs by static quenching. This innovative approach provides a low-cost, rapid, and highly reliable method for BaP determination in various water samples, showcasing the potential of carboxyphenylboronic acid derivatives in environmental monitoring (Sun et al., 2021).

Suzuki Coupling Reactions

Research has also highlighted the role of carboxyphenylboronic acid derivatives, including 4-Bromo-3-carboxyphenylboronic acid, in Suzuki coupling reactions. A practical synthesis method has been reported for 2-carboxyphenylboronic acid, which, through coupling with aryl bromides, leads to the formation of biaryl-2-carboxylic acids. This method emphasizes the versatility and importance of carboxyphenylboronic acid derivatives in synthesizing complex organic compounds, which could be pivotal in pharmaceuticals and materials science (Tao et al., 2002).

Catalysis and Material Science

The application of carboxyphenylboronic acid derivatives extends into catalysis and material science, where they have been used to prepare fluorinated biphenyl derivatives via Suzuki-Miyaura coupling reactions. This involves heterogeneous catalysts based on Pd nanoparticles supported on COOH-modified graphene, showcasing the compounds' utility in green chemistry due to their recyclability and high catalytic activity. Such advancements highlight the role of carboxyphenylboronic acid derivatives in synthesizing novel materials and pharmaceutical compounds with enhanced properties (Erami et al., 2017).

Coordination Polymers and Luminescent Properties

Further studies have involved the use of 4-carboxyphenylboronic acid in creating lanthanide-based coordination polymers. These polymers have been explored for their luminescent and magnetic properties, potentially useful in molecular thermometers and optical devices. The unique interaction between the carboxyphenylboronic acid ligand and lanthanide ions leads to materials that exhibit temperature-dependent luminescence, opening new avenues in sensor technology and materials science (Fan et al., 2015).

Corrosion Inhibition

Carboxyphenylboronic acids, by extension, have been identified as efficient corrosion inhibitors for steel in CO2-containing environments. Their addition to corrosive media significantly retards anodic reactions, thereby protecting metal surfaces. This application underscores the potential of carboxyphenylboronic acid derivatives in industrial processes, particularly in mitigating corrosion, which is a major concern for infrastructure and manufacturing (Nam et al., 2013).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

4-Bromo-3-carboxyphenylboronic acid, like other boronic acids, is often used in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation . This forms a new carbon-carbon bond, allowing for the synthesis of complex organic compounds .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which 4-Bromo-3-carboxyphenylboronic acid participates, is a key biochemical pathway. This reaction is widely applied in the formation of carbon-carbon bonds, a fundamental process in organic chemistry . The products of this reaction can be involved in various downstream biochemical pathways, depending on the specific organic groups involved .

Pharmacokinetics

The pharmacokinetic properties of boronic acids can vary widely depending on their specific chemical structure and the physiological conditions under which they are administered .

Result of Action

The primary result of the action of 4-Bromo-3-carboxyphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds, depending on the specific reactants used .

Action Environment

The efficacy and stability of 4-Bromo-3-carboxyphenylboronic acid, like other boronic acids, can be influenced by various environmental factors. These include the pH of the solution, the presence of other reactants, and the specific conditions under which the Suzuki-Miyaura cross-coupling reaction is carried out . For instance, the reaction generally requires a palladium catalyst and a base, and it is typically performed in an aqueous or mixed aqueous-organic solvent .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-borono-2-bromobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrO4/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXLTIPQWGSHKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303752 | |

| Record name | Benzoic acid, 5-borono-2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-carboxyphenylboronic acid | |

CAS RN |

1451393-32-0 | |

| Record name | Benzoic acid, 5-borono-2-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-borono-2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid](/img/structure/B3241200.png)

![5-Bromobenzo[1,3]dioxole-4-boronic acid](/img/structure/B3241209.png)